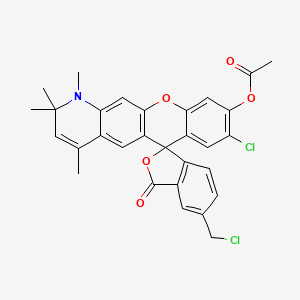
Anti-inflammatory agent 46
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Anti-inflammatory agent 46 is a compound known for its potent anti-inflammatory properties It is part of a class of compounds that inhibit the activity of enzymes and pathways involved in the inflammatory response
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of anti-inflammatory agent 46 typically involves multi-step organic reactions. One common synthetic route includes the reaction of substituted enamines with triethyl orthoformate and ammonium acetate under zinc chloride catalysis . This method yields 4,5-disubstituted pyrimidine analogs, which are key intermediates in the synthesis of this compound.
Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors. The process involves the careful control of reaction conditions such as temperature, pressure, and pH to optimize yield and purity. The use of eco-friendly and reusable catalysts is also emphasized to ensure sustainable production practices .
Chemical Reactions Analysis
Types of Reactions: Anti-inflammatory agent 46 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron(III) chloride.
Major Products Formed: The major products formed from these reactions include various substituted pyrimidine derivatives, which retain the anti-inflammatory properties of the parent compound .
Scientific Research Applications
Anti-inflammatory agent 46 has a wide range of scientific research applications:
Chemistry: Used as a model compound in studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its effects on cellular signaling pathways involved in inflammation.
Medicine: Explored as a potential therapeutic agent for treating inflammatory diseases such as rheumatoid arthritis, inflammatory bowel disease, and psoriasis.
Industry: Utilized in the formulation of anti-inflammatory drugs and topical treatments
Mechanism of Action
The mechanism of action of anti-inflammatory agent 46 involves the inhibition of key enzymes and pathways in the inflammatory response. It targets enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the synthesis of pro-inflammatory mediators like prostaglandins and leukotrienes. By inhibiting these enzymes, this compound reduces the production of these mediators, thereby alleviating inflammation .
Comparison with Similar Compounds
Aspirin: A nonsteroidal anti-inflammatory drug (NSAID) that inhibits COX enzymes.
Ibuprofen: Another NSAID that non-selectively inhibits COX enzymes.
Naproxen: An NSAID with similar mechanisms of action to aspirin and ibuprofen.
Uniqueness: Anti-inflammatory agent 46 is unique in its specific inhibition of both COX and LOX pathways, providing a broader anti-inflammatory effect compared to other NSAIDs that primarily target COX enzymes. This dual inhibition makes it a promising candidate for treating a wider range of inflammatory conditions .
Properties
Molecular Formula |
C24H19FN2O3S |
|---|---|
Molecular Weight |
434.5 g/mol |
IUPAC Name |
(1R,10bS)-1-(4-fluorophenyl)-3-(4-methylphenyl)sulfonyl-1,10b-dihydropyrazolo[5,1-a]isoquinolin-2-one |
InChI |
InChI=1S/C24H19FN2O3S/c1-16-6-12-20(13-7-16)31(29,30)27-24(28)22(18-8-10-19(25)11-9-18)23-21-5-3-2-4-17(21)14-15-26(23)27/h2-15,22-23H,1H3/t22-,23-/m1/s1 |
InChI Key |
JCWJHMSRTHDYMC-DHIUTWEWSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C(=O)[C@@H]([C@@H]3N2C=CC4=CC=CC=C34)C5=CC=C(C=C5)F |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C(=O)C(C3N2C=CC4=CC=CC=C34)C5=CC=C(C=C5)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1S,4S,8R,9R,12S,13S,14S,16S,18R)-9,14,18-trihydroxy-7,7-dimethyl-17-methylidene-3,10-dioxapentacyclo[14.2.1.01,13.04,12.08,12]nonadecan-2-one](/img/structure/B12390480.png)

![methyl (2S)-2-[[(2S)-6-[2-bicyclo[2.2.1]heptanyl(methyl)amino]-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(4-tert-butylbenzoyl)amino]-3-phenylpropanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoate;2,2,2-trifluoroacetic acid](/img/structure/B12390503.png)




![2-amino-1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidin-4-one](/img/structure/B12390539.png)
![(2S)-2-acetamido-5-[formyl(hydroxy)amino]-N-[(2S)-2-[3-[(2S,5S)-5-[3-[formyl(hydroxy)amino]propyl]-3,6-dioxopiperazin-2-yl]propyl-hydroxyamino]-3-hydroxypropanoyl]pentanamide](/img/structure/B12390544.png)



![6-amino-9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purine-2-carbonitrile](/img/structure/B12390568.png)
